2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-5-3-4-6-13(10)19-14(20)8-21-15-12-7-11(2)22-16(12)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTYJHYJLXGABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the thieno[2,3-d]pyrimidine core through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the 4-position of the thieno[2,3-d]pyrimidine core with a thiol derivative, such as o-tolylthiol, under nucleophilic substitution conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the functional groups, such as reducing the acetamide moiety to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation of the thioether linkage.
Amines: Formed from reduction of the acetamide moiety.
Substituted Derivatives: Formed from substitution reactions on the aromatic rings.
Scientific Research Applications
Chemical Formula
- Molecular Formula: C12H14N2OS2
- Molecular Weight: 270.38 g/mol
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core, a methyl group at the 6-position, and a thioether linkage to an o-tolylacetamide moiety. This structure is crucial for its biological activity and interaction with molecular targets.
Medicinal Chemistry
Pharmacological Potential:
- The compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease pathways, such as cancer and infectious diseases. Its ability to mimic natural substrates allows it to interact effectively with biological macromolecules.
Case Study:
In a study examining enzyme inhibition, 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide was shown to inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells .
Biological Studies
Mechanism of Action:
The compound's mechanism involves binding to active sites or allosteric sites on target proteins, modulating their activity. Studies have demonstrated its interaction with DNA and RNA, providing insights into its role in cellular processes .
Materials Science
Novel Material Development:
Due to its unique electronic properties, this compound has been explored for applications in organic electronics and photonic devices. Its structural features allow for potential use in the development of semiconductors and sensors .
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Inhibitor of enzymes/receptors | Effective against specific kinases in cancer studies |
| Biological Studies | Interaction with macromolecules | Modulates protein activity; affects cellular processes |
| Materials Science | Development of electronic materials | Potential use in semiconductors and sensors |
Mechanism of Action
The mechanism of action of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites of target proteins. This binding can inhibit or modulate the activity of the target, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Analytical Data
Insights:
- ¹H NMR Trends: All acetamide derivatives show characteristic NHCO peaks (~10 ppm) and SCH₂ signals (~4.1 ppm). Aromatic protons vary with substituent electronic profiles .
- IR Data: Stretching frequencies for NH (3315 cm⁻¹) and carbonyl groups (1692 cm⁻¹ for esters, 1591 cm⁻¹ for amides) confirm structural motifs .
Biological Activity
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest promising applications in drug development, especially as enzyme inhibitors and anticancer agents.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core with a methyl group at the 6-position and a thioether linkage to an o-tolylacetamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors, including:
- Formation of Thieno[2,3-d]pyrimidine Core : Cyclization of 2-aminothiophene with suitable aldehydes or ketones.
- Methyl Group Introduction : Alkylation using methyl iodide under basic conditions.
- Thioether Linkage : Reaction with o-tolylacetamide under specific conditions.
Anticancer Properties
Research indicates that compounds similar to 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. Notably, thienopyrimidine derivatives have shown potent activity against glioblastoma and breast cancer cells at low concentrations (nanomolar range). Morphological changes characteristic of apoptosis were observed in treated cells, suggesting a mechanism involving programmed cell death .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its ability to bind to active sites of target proteins allows it to inhibit enzymatic activity, which is crucial in various disease pathways. For instance, studies have demonstrated that thienopyrimidine derivatives can effectively inhibit urease, an enzyme linked to certain cancers .
Antimicrobial Activity
In addition to anticancer properties, 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide has shown antimicrobial activity. Comparative studies revealed that similar compounds exhibited varying degrees of antibacterial and antifungal properties against clinical strains, indicating their potential as therapeutic agents in treating infections .
The mechanism by which 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide exerts its biological effects involves interactions with specific molecular targets:
- Binding to Enzymes : The compound mimics natural substrates or ligands, allowing it to bind effectively to active or allosteric sites on enzymes.
- Modulation of Signaling Pathways : By inhibiting key enzymes, the compound can alter signaling pathways involved in cell proliferation and survival.
Research Findings and Case Studies
Recent studies have highlighted the biological activities of thienopyrimidine derivatives:
Q & A
Q. What synthetic methodologies are established for preparing 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide?
The compound is typically synthesized via alkylation of a thienopyrimidinone core with substituted chloroacetamides. For example:
- Step 1 : Alkylation of 6-methyl-2-thiopyrimidin-4-one using sodium methylate as a base (2.6–2.8 molar excess) to generate the thioether intermediate .
- Step 2 : Condensation with N-(o-tolyl)-2-chloroacetamide under reflux in a polar aprotic solvent (e.g., DMF) .
- Key parameters : Reaction time (6–12 hours), temperature (80–100°C), and stoichiometric control of the chloroacetamide derivative.
Q. What spectroscopic techniques are used to characterize this compound?
- 1H NMR : Peaks at δ 2.19–2.33 ppm (methyl groups), δ 4.08–4.12 ppm (SCH2), and aromatic protons (δ 7.0–7.8 ppm) confirm the thienopyrimidine and o-tolyl moieties .
- LC-MS : Molecular ion peaks at m/z 376.0–591.7 [M+H]+ validate molecular weight .
- Elemental analysis : Carbon (C: 45.29–55.45%), nitrogen (N: 12.21–23.77%), and sulfur (S: 9.30–13.45%) match theoretical values .
Q. What biological targets are associated with this compound?
Structural analogs (e.g., compound 19 in ) inhibit Schistosoma mansoni proteases (SmCD1, IC50: 102.5 µM), suggesting potential antiparasitic applications. Computational docking (Glide XP scoring) can predict binding to hydrophobic pockets or charged residues in enzyme active sites .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Parameter tuning : Increasing molar ratios of sodium methylate (2.8-fold excess) improves thiopyrimidinone activation, as seen in yields up to 91% for quinazolinone analogs .
- Solvent selection : Substituting DMF with THF reduces side reactions, enhancing purity (e.g., 95% purity in BenchChem protocols, though excluded here per guidelines) .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate aryl coupling steps, though stability of the thioether bond requires validation .
Q. How do structural modifications influence bioactivity?
- Substituent effects : Adding electron-withdrawing groups (e.g., Cl, F) to the o-tolyl ring enhances protease inhibition (IC50 reduction by 20–30% in related compounds) .
- Thioether vs. sulfone : Replacing the thioether with a sulfone group decreases activity, highlighting the importance of sulfur’s redox flexibility .
Q. How can computational methods elucidate binding mechanisms?
- Docking studies : Glide XP scoring incorporates hydrophobic enclosure and hydrogen-bonding motifs to predict binding affinities (RMSD: 1.73 kcal/mol for well-docked ligands) .
- MD simulations : Trajectory analysis of ligand-enzyme complexes identifies stable binding conformations over 100-ns runs, validated by experimental IC50 trends .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points and yields?
- Case 1 : Melting points vary by 4–8°C across studies (e.g., 204–205°C vs. 230°C) due to polymorphism or solvent residues. Recrystallization in ethanol/water (1:1) standardizes purity .
- Case 2 : Yields range from 58% to 91% for similar reactions. Differences arise from stoichiometric control (e.g., 1.0 vs. 1.2 eq. of chloroacetamide) or inert atmosphere use .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
